![molecular formula C6H7ClN2O2S B2819079 (5-Chloropyridin-2-YL)methanesulfonamide CAS No. 1566807-42-8](/img/structure/B2819079.png)
(5-Chloropyridin-2-YL)methanesulfonamide
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Overview
Description
“(5-Chloropyridin-2-YL)methanesulfonamide” is a chemical compound with the molecular formula C6H7ClN2O2S . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular weight of “(5-Chloropyridin-2-YL)methanesulfonamide” is 206.65 . The InChI code for this compound is 1S/C6H7ClN2O2S/c7-5-1-2-6(9-3-5)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11) .Physical And Chemical Properties Analysis
“(5-Chloropyridin-2-YL)methanesulfonamide” is a solid substance at room temperature . It has a molecular weight of 206.65 .Scientific Research Applications
- “(5-Chloropyridin-2-YL)methanesulfonamide” can serve as a ligand or precursor for catalysts. For instance, silica-supported ultrasmall Ni-nanoparticles have been developed for the general and selective hydrogenation of nitriles to primary amines . These amines are crucial intermediates in the synthesis of life science products, polymers, and pharmaceuticals.
- Halogenated pyridine nitriles, including 5-chloropyridin-2-yl derivatives, play a vital role in agrochemicals. The hydrogenation of 5-chloropicolinonitrile to (5-chloropyridin-2-yl)methanamine is essential for the production of agrochemicals .
Hydrogenation Catalyst:
Agrochemicals and Pharmaceuticals:
Safety and Hazards
properties
IUPAC Name |
(5-chloropyridin-2-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c7-5-1-2-6(9-3-5)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYYXFOZUURYMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)CS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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